Tert-butyl 2-(bromomethyl)benzoate

Description

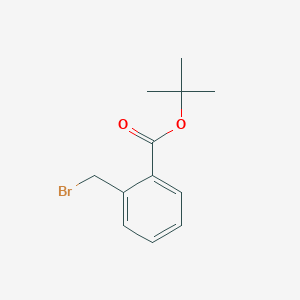

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZWLGQCYJDGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466619 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105340-30-5 | |

| Record name | Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Protocol for the synthesis of tert-butyl 2-(bromomethyl)benzoate from tert-butyl 2-methylbenzoate

Executive Summary

This application note details the optimized protocol for synthesizing tert-butyl 2-(bromomethyl)benzoate (CAS: 135432-48-1) via radical bromination. This intermediate is a critical building block in medicinal chemistry, particularly for the synthesis of isoindolinone-based pharmacophores (e.g., PARP inhibitors like Veliparib analogues).

The synthesis presents a specific chemoselective challenge: introducing a bromine atom at the benzylic position without cleaving the acid-sensitive tert-butyl ester or causing over-bromination (gem-dibromide formation). This guide provides a robust, scalable methodology using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) , emphasizing reaction monitoring and purification strategies that mitigate ester hydrolysis.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the underlying radical chain mechanism and the specific steric constraints of this ortho-substituted system.

The Wohl-Ziegler Reaction

The transformation relies on the Wohl-Ziegler reaction , where NBS serves as a reservoir for low concentrations of molecular bromine (

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract bromine from NBS or trace

to start the chain. -

Propagation: The succinimidyl radical abstracts a benzylic hydrogen. This is the rate-determining step. The resulting benzylic radical is stabilized by resonance with the aromatic ring but is sterically crowded by the ortho-tert-butyl ester.

-

Termination: Radical coupling (dimerization) or reaction with impurities terminates the cycle.

Critical Control Points

-

Steric Hindrance: The bulky tert-butyl group at the ortho position creates significant steric clash. This slows the rate of hydrogen abstraction compared to para isomers, requiring longer reaction times or higher temperatures.

-

Acid Sensitivity: The tert-butyl ester is labile under acidic conditions. Although NBS bromination is theoretically neutral, the byproduct HBr is generated. If not managed (e.g., by anhydrous conditions or rapid workup), HBr can catalyze the cleavage of the ester to the carboxylic acid (2-(bromomethyl)benzoic acid), which may then spontaneously cyclize to phthalide, destroying the product.

-

Anhydrous Environment: Water must be rigorously excluded to prevent HBr generation and subsequent hydrolysis.

Mechanistic Pathway Diagram

Caption: Radical chain propagation pathway highlighting the critical risk of hydrolytic cyclization to phthalide.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| tert-Butyl 2-methylbenzoate | 1.0 | Substrate | Purity >98%; Dry.[2] |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 | Brominating Agent | Recrystallized from water (if yellow) and dried. Old/yellow NBS causes side reactions. |

| AIBN | 0.05 - 0.1 | Initiator | Store at 2-8°C. |

| Trifluorotoluene (PhCF3) | Solvent | Solvent (Green) | Preferred. High boiling point, environmentally superior to CCl4/Benzene. |

| 1,2-Dichloroethane (DCE) | Solvent | Solvent (Alt) | Standard alternative if PhCF3 unavailable. Toxic. |

| Cyclohexane/EtOAc | - | Workup/TLC | Eluent for monitoring.[3] |

Method A: The Modern "Green" Protocol (Recommended)

Solvent Rationale: Trifluorotoluene (PhCF3) is used as a direct replacement for Carbon Tetrachloride (CCl4). It possesses similar radical stability properties but has a much better safety profile.

Step-by-Step Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap the condenser with a drying tube (CaCl2) or a nitrogen inlet.

-

Dissolution: Charge the flask with tert-butyl 2-methylbenzoate (10.0 mmol) and anhydrous Trifluorotoluene (50 mL, 0.2 M concentration). Sparge with Nitrogen/Argon for 10 minutes to remove dissolved Oxygen (which quenches radicals).

-

Reagent Addition: Add NBS (10.5 mmol, 1.05 equiv) and AIBN (0.5 mmol, 0.05 equiv) in a single portion.

-

Note: If the reaction scales >10g, add NBS/AIBN in two portions: 50% at T=0 and 50% after 1 hour to control the exotherm.

-

-

Reaction: Heat the mixture to reflux (approx. 100-102°C block temperature) with vigorous stirring.

-

Visual Cue: The dense NBS solid (bottom of flask) will gradually convert to Succinimide (low density solid, floats to top).

-

-

Monitoring: Check TLC every hour (Eluent: 5% EtOAc in Hexanes).

-

Target: Disappearance of starting material (Rf ~0.[4]6) and appearance of product (Rf ~0.5).

-

Stalling: If reaction stalls after 4 hours, cool slightly, add fresh AIBN (0.02 equiv), and resume reflux.

-

-

Workup:

-

Cool the reaction mixture to 0°C (ice bath) to precipitate Succinimide fully.

-

Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.

-

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a yellow oil.

-

CRITICAL: Do not heat above 40°C during evaporation to prevent thermal degradation.

-

Purification Strategy (The "Anti-Hydrolysis" Approach)

Direct silica gel chromatography can degrade this ester. Use one of the following methods:

-

Option 1: Neutralized Silica (Preferred): Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexanes. Run the column using Hexanes/EtOAc (gradient 0% to 5%) with 0.5% Et3N in the mobile phase.

-

Option 2: Crystallization: Dissolve the crude oil in a minimum amount of boiling Pentane or Hexane (with trace Et2O). Cool slowly to -20°C. Seed if available.

Process Workflow Diagram

Caption: Operational workflow emphasizing the decision loop for reaction completion and specialized purification.

Analytical Data & QC Specifications

| Test | Expected Result | Notes |

| Appearance | White solid or pale yellow oil | Often solidifies upon freezer storage. |

| 1H NMR (CDCl3) | Distinctive downfield shift from methyl (2.6 ppm). | |

| 1H NMR (t-Bu) | Verify integral to ensure no deprotection. | |

| TLC (9:1 Hex/EtOAc) | Rf ~ 0.5 | Product is slightly more polar than SM. |

| Stability | Moisture Sensitive | Store under Argon at -20°C. |

Troubleshooting Guide

Problem: Reaction stops at 50% conversion.

-

Cause: Radical chain termination due to oxygen ingress or consumption of initiator.

-

Solution: Ensure the system is under positive Nitrogen pressure. Add 0.02 equiv fresh AIBN and reflux for 2 more hours.

Problem: Formation of tert-butyl 2-(dibromomethyl)benzoate.

-

Cause: Excess NBS or reaction time too long.

-

Solution: Strictly limit NBS to 1.05 equivalents. Stop reaction immediately when SM is <5%, even if trace SM remains.

Problem: Product turns into white solid insoluble in Hexane during workup.

-

Cause: Hydrolysis to 2-(bromomethyl)benzoic acid or Phthalide.

-

Solution: Your solvent was wet, or the silica was too acidic. Use the "Neutralized Silica" method described in Section 3.3.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[5][6] Chem. Rev.1948 , 43, 271. Link

-

Synthesis of tert-butyl 2-(bromomethyl)benzoate (Patent): Wang, J., et al. "Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives." WO2020055976A1, 2020 . (See Example 15, Step 1). Link

-

Use of Trifluorotoluene as Green Solvent: Ogawa, A., et al. "PhCF3 as an Alternative Solvent for CCl4 in Radical Reactions." J. Org.[7] Chem.1997 , 62, 450. Link

-

Stability of tert-Butyl Esters: Greene, T. W.; Wuts, P. G. M.[8] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999 ; pp 404-408.[8] (General reference for ester stability).

Sources

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides [organic-chemistry.org]

- 8. tert-Butyl Esters [organic-chemistry.org]

Application Notes & Protocols: Orthogonal Protecting Group Strategies Using tert-Butyl 2-(bromomethyl)benzoate

Introduction: The Imperative of Orthogonality in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in drug development and natural product synthesis, the simultaneous presence of multiple reactive functional groups presents a formidable challenge. Protecting groups are indispensable tools, serving as temporary masks to prevent undesired side reactions.[1][2] However, the true power in synthesizing complex molecules lies in the deployment of an orthogonal protecting group strategy.[1][3][4] This strategy allows for the selective deprotection of one functional group in the presence of others, enabling chemists to unmask and react specific sites in any desired sequence.[3][4]

This guide details the application of tert-butyl 2-(bromomethyl)benzoate , the precursor to the 2-(tert-butoxycarbonyl)benzyl (Boc-Bn) protecting group. The Boc-Bn group is a cleverly designed benzyl-type ether that possesses a unique, latent acid-labile deprotection pathway, rendering it orthogonal to standard benzyl ethers and many other common protecting groups. Its stability to a wide range of conditions, coupled with a specific, two-stage removal process, makes it an invaluable asset for researchers tackling complex molecular architectures.

The 2-(tert-Butoxycarbonyl)benzyl (Boc-Bn) Group: A Unique Orthogonal Tool

The Boc-Bn group is introduced to hydroxyl functions via a Williamson ether synthesis using tert-butyl 2-(bromomethyl)benzoate.[5] While structurally similar to a standard benzyl (Bn) ether, its key innovation is the ortho-positioned tert-butyl ester. This ester is stable under many conditions but serves as a trigger for a unique deprotection cascade under acidic conditions.

Key Attributes:

-

Stability: Stable to conditions commonly used to cleave silyl ethers (fluoride), standard benzyl ethers (catalytic hydrogenolysis), and base-labile groups (e.g., acetate esters).

-

Unique Deprotection: Removal is not a simple cleavage. It is a two-step process initiated by the acid-catalyzed removal of the tert-butyl group, followed by an intramolecular cyclization that releases the free alcohol.[6]

Synthesis of the Reagent: tert-Butyl 2-(bromomethyl)benzoate

The protecting group precursor, tert-butyl 2-(bromomethyl)benzoate, is typically synthesized from tert-butyl 2-methylbenzoate. The benzylic position is selectively brominated using a radical initiator system, such as N-bromosuccinimide (NBS) and benzoyl peroxide or AIBN under photochemical or thermal conditions.[7][8]

Mechanism of Deprotection: An Intramolecular Cascade

The orthogonality of the Boc-Bn group is rooted in its unique deprotection mechanism. Unlike a standard benzyl ether, which is cleaved by hydrogenolysis, the Boc-Bn ether is removed via an acid-triggered intramolecular displacement.[9]

-

Acid-Catalyzed Ester Cleavage: The process is initiated by a strong acid, such as trifluoroacetic acid (TFA), which selectively cleaves the acid-labile tert-butyl ester to form a carboxylic acid.[6][10][11] This step is facile due to the formation of the stable tert-butyl cation.

-

Intramolecular Cyclization (Lactonization): The newly generated carboxylic acid is now perfectly positioned to attack the benzylic carbon of the ether linkage. This intramolecular S

N2-type reaction releases the protected alcohol and forms the stable, easily removable byproduct, phthalide.

This two-stage mechanism ensures that the protecting group remains intact under conditions that do not affect the tert-butyl ester, providing its unique orthogonality.

Caption: Boc-Bn deprotection pathway via acid-triggered lactonization.

Orthogonal Deprotection Workflow

The true utility of the Boc-Bn group is demonstrated in a multi-protected system. Consider a substrate bearing three common, yet distinct, alcohol protecting groups: a tert-Butyldimethylsilyl (TBDMS) ether, a standard Benzyl (Bn) ether, and a 2-(tert-butoxycarbonyl)benzyl (Boc-Bn) ether. Each can be removed with high selectivity.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. jocpr.com [jocpr.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. datapdf.com [datapdf.com]

- 9. youtube.com [youtube.com]

- 10. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-(bromomethyl)benzoate via Radical Bromination

Welcome to the technical support center for the synthesis of tert-butyl 2-(bromomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Wohl-Ziegler radical bromination of tert-butyl 2-methylbenzoate. Here, we will delve into the mechanistic underpinnings of this reaction, troubleshoot common experimental challenges, and provide optimized protocols to enhance your yield and purity.

Introduction to the Wohl-Ziegler Bromination

The synthesis of tert-butyl 2-(bromomethyl)benzoate from tert-butyl 2-methylbenzoate is a classic example of a benzylic bromination, a subset of the Wohl-Ziegler reaction.[1][2][3] This free-radical chain reaction selectively installs a bromine atom at the benzylic position, which is activated by the adjacent aromatic ring. The resonance stabilization of the resulting benzylic radical is the driving force for this selectivity.[4][5]

The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[6][7] While seemingly straightforward, achieving high yields of the desired monobrominated product requires careful control of reaction parameters to mitigate side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of tert-butyl 2-(bromomethyl)benzoate and provides actionable solutions based on established principles of radical chemistry.

Q1: My reaction is not initiating, or the conversion of the starting material is very low. What are the likely causes?

A1: Failure to initiate is a common hurdle in radical reactions. Several factors could be at play:

-

Initiator Quality: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time, especially if not stored correctly.[8] Always use a fresh batch of initiator. BPO, in particular, is sensitive to heat and should be stored in a refrigerator.

-

Insufficient Energy Input: Radical initiation is not a spontaneous process and requires an external energy source.[8]

-

Thermal Initiators (AIBN, BPO): Ensure your reaction mixture is reaching and maintaining the appropriate reflux temperature for the chosen solvent. A common mistake is insufficient heating, leading to a slow or stalled reaction.

-

Photo-initiation: If using a UV lamp, verify that it is functional and emitting at the correct wavelength to induce homolytic cleavage of the bromine source.

-

-

Presence of Radical Inhibitors: Molecular oxygen is a potent radical inhibitor.[8] It is crucial to degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Trace impurities in your starting material or solvent can also quench radical intermediates.

-

NBS Quality: N-Bromosuccinimide can degrade over time, leading to the accumulation of succinimide and bromine. While a trace amount of bromine can help initiate the reaction, excessive amounts can lead to undesired side reactions.[9] It is good practice to recrystallize NBS if it appears discolored (i.e., not a fine white powder).

Q2: I am observing a significant amount of the dibrominated byproduct, tert-butyl 2-(dibromomethyl)benzoate. How can I improve the selectivity for the desired monobrominated product?

A2: The formation of the dibrominated species is a prevalent side reaction. Here’s how to enhance selectivity:

-

Stoichiometry is Key: Carefully control the stoichiometry of NBS. While a slight excess (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, a large excess will inevitably promote dibromination. Start with a 1:1 molar ratio of tert-butyl 2-methylbenzoate to NBS and adjust as needed based on reaction monitoring.

-

Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Over-extending the reaction time after the starting material has been consumed will increase the likelihood of dibromination.

-

Controlled Addition of NBS: Adding the NBS portion-wise over a period of time can help maintain a low concentration of the brominating agent, favoring monobromination.

Q3: My reaction is producing a complex mixture of products, including bromination on the aromatic ring. What is causing this and how can I prevent it?

A3: Aromatic bromination is an electrophilic aromatic substitution reaction and should not occur under radical conditions. If you are observing ring bromination, it is likely due to the presence of ionic species.

-

Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal for radical brominations.[8] While CCl₄ is effective, its toxicity and environmental impact have led to the adoption of alternatives like cyclohexane or trifluorotoluene.[1] Polar solvents can promote ionic pathways, leading to undesired side reactions.

-

Purity of Reagents: Ensure your NBS is free from excess bromine and HBr, which can catalyze electrophilic aromatic substitution.

Q4: I am having difficulty purifying my product. What are the common impurities and the best purification strategy?

A4: The crude product of a Wohl-Ziegler reaction often contains several impurities that need to be removed.

-

Common Impurities:

-

Succinimide: The byproduct of the reaction with NBS.

-

Unreacted NBS and tert-butyl 2-methylbenzoate.

-

Dibrominated product.

-

-

Purification Protocol:

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide, which is a solid.

-

Aqueous Wash: Wash the filtrate with an aqueous solution of a reducing agent like sodium bisulfite to quench any remaining bromine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography/Recrystallization: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). Alternatively, if the product is a solid, recrystallization can be an effective purification method.

-

Frequently Asked Questions (FAQs)

What is the role of the radical initiator?

The radical initiator (e.g., AIBN or BPO) is a thermally or photolytically unstable compound that decomposes to form radicals.[7] These initial radicals then abstract a bromine atom from NBS to generate a bromine radical, which initiates the chain reaction.[4]

Why is NBS preferred over Br₂ for benzylic bromination?

While Br₂ can be used for benzylic bromination, it is more prone to side reactions, such as addition to the aromatic ring (electrophilic aromatic substitution).[4] NBS provides a low, steady concentration of bromine radicals, which favors the desired radical substitution at the benzylic position.[9]

How can I monitor the progress of the reaction?

TLC is a convenient method for monitoring the reaction. Use a non-polar eluent system (e.g., 9:1 hexane:ethyl acetate). The starting material, tert-butyl 2-methylbenzoate, will have a different Rf value than the product, tert-butyl 2-(bromomethyl)benzoate. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate the reaction is progressing. GC-MS can also be used for more quantitative monitoring.

What are the expected spectroscopic signatures for the product?

-

¹H NMR: The most characteristic signal for the product is the appearance of a singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-5.0 ppm. The disappearance of the singlet for the methyl protons (-CH₃) of the starting material (around 2.5 ppm) is also a key indicator. The tert-butyl singlet will remain around 1.5 ppm.

-

¹³C NMR: A new signal for the benzylic carbon (-CH₂Br) will appear around 30-35 ppm.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Optimized Experimental Protocols

The following protocols provide a starting point for the synthesis of tert-butyl 2-(bromomethyl)benzoate. It is recommended to perform a small-scale trial first to optimize conditions for your specific setup.

Data Presentation: Reagent Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Equivalents |

| tert-Butyl 2-methylbenzoate | 192.25 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.99 | 1.05 - 1.1 |

| AIBN or Benzoyl Peroxide (BPO) | 164.21 or 242.23 | 0.02 - 0.1 |

Protocol 1: Synthesis using AIBN as Initiator

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 2-methylbenzoate (1.0 eq) and a suitable solvent (e.g., cyclohexane or carbon tetrachloride, ~5-10 mL per gram of starting material).

-

Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.

-

Flush the apparatus with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bisulfite, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis using Benzoyl Peroxide as Initiator

-

Follow steps 1 and 2 from Protocol 1, substituting AIBN with benzoyl peroxide (0.05 eq).

-

Heat the reaction mixture to reflux.

-

The reaction with BPO may require a slightly longer reaction time. Monitor by TLC until completion.

-

Follow the work-up and purification steps (6-10) as described in Protocol 1.

Visualizing the Workflow

Caption: A generalized workflow for the synthesis of tert-butyl 2-(bromomethyl)benzoate.

Mechanistic Overview

Caption: A simplified representation of the radical chain mechanism.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.

- BenchChem. (2025). Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid.

-

Chem-Station. (2014). Wohl-Ziegler Bromination. [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]

- MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.

-

SynArchive. (2024). Wohl-Ziegler Reaction. [Link]

-

Thieme. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- Google Patents. (n.d.).

-

Overcoming Organic Chemistry. (2012). Synthesis of Butyl Benzoate. [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

-

YouTube. (2020). NBS: Reaction and Practice. [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

YouTube. (2021). NBS: Radical Bromination. [Link]

-

YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

Technical Support Center: Optimizing Reactions with tert-Butyl 2-(bromomethyl)benzoate

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Selection & Reaction Optimization Molecule ID: tert-Butyl 2-(bromomethyl)benzoate (Ortho-isomer)[1]

Executive Summary

Welcome to the technical support hub for tert-butyl 2-(bromomethyl)benzoate. This reagent is a high-value pharmacophore intermediate, primarily used to introduce the ortho-carboxybenzyl motif while preventing premature cyclization.[1]

The Critical Challenge: Unlike its para or meta counterparts, this ortho isomer possesses a "self-destruct" mechanism.[1][2] If the tert-butyl ester is cleaved (acidolysis) or the carbonyl is attacked (transesterification), the molecule spontaneously cyclizes to form phthalide (isobenzofuran-1(3H)-one), effectively destroying your linear precursor.[1]

This guide provides the solvent architectures and protocols required to perform nucleophilic substitutions (

Module 1: Solvent Compatibility Matrix

User Question: "I’m seeing low yields and a white solid precipitating that isn't my product. Which solvent should I use?"

Technical Diagnosis: The white solid is likely phthalide , formed by the loss of the tert-butyl group.[2] Your solvent choice must balance

Solvent Selection Guide

| Solvent Class | Recommended? | Technical Rating | Mechanism / Risk Profile |

| Acetonitrile (MeCN) | YES | ⭐⭐⭐⭐⭐ | Ideal. High dielectric constant ( |

| Acetone | YES | ⭐⭐⭐⭐ | Good for Finkelstein-like conditions.[2] Easy to remove. Warning: Can form enolates with strong bases.[2] |

| THF / 2-MeTHF | YES | ⭐⭐⭐⭐ | Excellent solubility.[2] Moderate polarity. Good for organometallic couplings.[2][3] |

| DMF / DMSO | CONDITIONAL | ⭐⭐ | High Risk. While they accelerate |

| Alcohols (MeOH, EtOH) | NO | ❌ | Prohibited. Will cause solvolysis (ether formation) and transesterification, leading to immediate lactonization.[1][2] |

| DCM / Chloroform | NO | ⭐ | Too non-polar for efficient |

Module 2: The "Ortho-Effect" & Phthalide Avoidance

User Question: "Why does my LC-MS show a mass of 134 Da (Phthalide) instead of my product?"

Technical Diagnosis: You have triggered the Acid-Catalyzed Lactonization Cascade .[2] The tert-butyl group is acid-labile. Once it leaves, the resulting carboxylate oxygen is perfectly positioned (5-exo-tet) to attack the benzylic carbon, displacing the bromide.[1]

The Mechanism of Failure (and How to Stop It)

The following diagram illustrates the divergent pathways. You must keep the system in the "Green Zone" (Neutral/Basic) to ensure substitution occurs before cyclization.[2]

Figure 1: Reaction pathways.[1][2] Path A represents the desired substitution.[2] Paths B and C represent instability modes leading to the thermodynamic sink (Phthalide).[1]

Module 3: Validated Experimental Protocol

User Question: "Can you provide a standard operating procedure (SOP) for reacting this with a secondary amine?"

Technical Diagnosis: The following protocol uses Acetonitrile as the solvent and Potassium Carbonate as the base.[2] This system buffers any hydrobromic acid (HBr) generated, protecting the acid-sensitive tert-butyl ester.[1]

Protocol: N-Alkylation of Secondary Amines

Reagents:

-

tert-Butyl 2-(bromomethyl)benzoate (1.0 equiv)[1]

-

Potassium Carbonate (

), anhydrous, powdered (2.0 equiv)[1][2]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Add the amine and

to the flask. Add anhydrous MeCN.[2] Stir for 10 minutes at Room Temperature (RT) to ensure base dispersion.-

Why? Pre-mixing ensures the base is ready to scavenge protons immediately.[2]

-

-

Addition: Dissolve tert-butyl 2-(bromomethyl)benzoate in a minimum volume of MeCN. Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Workup (Critical):

Module 4: Troubleshooting FAQ

Q: Can I use Sodium Hydride (NaH) in DMF to speed this up?

A: Proceed with extreme caution.

While NaH is a strong base, the combination of NaH and DMF with benzoate esters can be hazardous.[1][2] Literature reports suggest that NaH in DMF can cause exothermic decomposition of tert-butyl benzoates or unexpected cleavage via hydroxide generated from trace water [1].[2][4] Stick to weak inorganic bases (

Q: I need to remove the tert-butyl group after my substitution. How do I do that? A: Use Trifluoroacetic Acid (TFA) in DCM. Once your substitution is secure, treat the compound with TFA/DCM (1:1).[1][2] The tert-butyl cation will be scavenged (forming isobutylene gas), leaving the free carboxylic acid.[1][2] Note: If your new substituent is nucleophilic (e.g., an alcohol or amine), the molecule will likely cyclize to the phthalide/isoindolinone form immediately upon deprotection.[1][2] This is often a desired feature for synthesizing isoindolinone drugs [2].[2]

Q: The starting material is an oil, but the CoA says it's a solid.[2] Is it degraded? A: Likely yes. Pure tert-butyl 2-(bromomethyl)benzoate is typically a low-melting solid or crystalline solid.[1] If it has turned into a yellow oil, it may have partially decomposed to the lactone (phthalide) or hydrolyzed.[1][2] Check the proton NMR:

References

-

Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009).[1][2][4][5] Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(02), 205–208.[1][2][4]

-

Couture, A., Deniau, E., & Grandclaudon, P. (1993).[1][2] Construction of Isoindolinones and Tetrahydroisoquinolines from ortho-Bromomethylbenzoic Acid Derivatives.[2] Tetrahedron, 49(24), 5291-5300.[1][2] [1]

-

Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solvent polarity and

kinetics).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(bromomethyl)benzoate

As a Senior Application Scientist, my primary focus extends beyond the application of our products to ensuring the safety and success of the researchers who use them. Tert-butyl 2-(bromomethyl)benzoate is a valuable reagent in organic synthesis, often used as an alkylating agent. However, its chemical properties necessitate a rigorous and informed approach to waste management to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 2-(bromomethyl)benzoate and associated waste, grounded in established safety principles.

Understanding the Hazard Profile: The "Why" Behind the Protocol

Effective disposal begins with a thorough understanding of the risks. Tert-butyl 2-(bromomethyl)benzoate is not a benign substance; its hazard profile dictates the stringent handling and disposal measures required. It is classified as a corrosive and sensitizing agent, with significant environmental toxicity.[1][2][3]

The presence of the bromomethyl group makes it a potent lachrymator (a substance that irritates the eyes and causes tears) and an alkylating agent, which can react with biological macromolecules, leading to skin and respiratory irritation.[2][4]

Table 1: Hazard Profile of Tert-butyl 2-(bromomethyl)benzoate

| Hazard Category | GHS Classification | Key Considerations |

| Physical Hazards | Not Classified as Flammable or Explosive | While not highly flammable, it is a combustible liquid. Avoid heating and sources of ignition.[5] Thermal decomposition can release toxic and irritating gases like carbon monoxide, carbon dioxide, and hydrogen bromide.[2] |

| Health Hazards | Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation upon contact.[1][6][7][8] |

| Serious Eye Damage/Irritation (Category 1/2) | Causes serious, potentially permanent eye damage.[6][7][8] | |

| Skin Sensitization (Category 1) | May cause an allergic skin reaction after repeated exposure. | |

| Acute Toxicity, Inhalation | Harmful if inhaled, may cause respiratory irritation.[3] | |

| Environmental Hazards | Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. |

| Chronic Aquatic Toxicity (Category 3) | Harmful to aquatic life with long-lasting effects. |

This profile underscores the core principle of our disposal strategy: containment and segregation . Under no circumstances should this chemical or its residues be allowed to enter the general laboratory waste stream or sanitary sewer system.[5]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, establish a safe operating environment.

-

Engineering Controls : All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[2][6]

-

Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.

-

Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

-

Eye Protection : Use chemical safety goggles and a face shield for maximum protection against splashes.[3][6]

-

Body Protection : A lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

-

Step-by-Step Disposal Protocol

The guiding principle for the disposal of tert-butyl 2-(bromomethyl)benzoate is to treat it as halogenated organic waste . This segregation is critical because halogenated waste requires specific incineration processes to prevent the formation of dioxins and other highly toxic byproducts.

Step 1: Waste Segregation at the Source

Immediately upon generation, segregate all waste contaminated with tert-butyl 2-(bromomethyl)benzoate. This includes:

-

Unused or excess reagent.

-

Reaction mixtures containing the reagent.

-

Solvents used to rinse glassware.

-

Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Step 2: Selecting the Correct Waste Container

-

Liquid Waste : Use a dedicated, clearly labeled "Halogenated Organic Waste" container. The container should be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight screw cap.[9]

-

Solid Waste : Use a separate, clearly labeled "Halogenated Solid Waste" container or a heavy-duty, sealable plastic bag. This is for contaminated gloves, paper towels, and other solid consumables.

Step 3: Waste Collection Workflow

-

Pure Reagent/Solutions : Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container inside a fume hood. Avoid splashing.

-

Glassware Decontamination :

-

Perform an initial rinse of the contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).

-

Crucially, this first rinsate is hazardous waste. Decant it into the "Halogenated Organic Waste" container.

-

Repeat the rinse process at least two more times. Subsequent rinses can also be collected as hazardous waste to ensure thorough decontamination.

-

After the solvent rinses, the glassware can be washed with soap and water.[10]

-

-

Contaminated Solids : Place all contaminated solid items directly into the "Halogenated Solid Waste" container.

-

Container Management :

-

Do not fill waste containers beyond 80% capacity to allow for vapor expansion and prevent spills.[11]

-

Keep the waste container securely capped at all times when not in use.

-

Ensure the exterior of the container is clean and free of contamination.

-

Step 4: Final Disposal and Handover

Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) until they are collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] Never pour this waste down the drain.[11]

Disposal Process Visualization

The following diagram illustrates the decision-making process for handling waste generated from experiments involving tert-butyl 2-(bromomethyl)benzoate.

Caption: Waste Disposal Workflow for Tert-butyl 2-(bromomethyl)benzoate.

Emergency Procedures

Accidents can happen. A swift and correct response is vital.

-

Spill Response :

-

Alert personnel in the immediate area and evacuate if necessary.

-

Wearing full PPE, contain the spill using an inert absorbent material like Chemizorb®, vermiculite, or sand.

-

Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully collect the absorbed material using non-sparking tools and place it in the "Halogenated Solid Waste" container for disposal.[2][12]

-

Decontaminate the spill area with a solvent-moistened cloth (collecting the cloth as solid waste) followed by soap and water.

-

Report the spill to your laboratory supervisor or EHS department.

-

-

First Aid :

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][7]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

By adhering to these procedures, you build a self-validating system of safety that protects you, your colleagues, and the wider community. Trust in these protocols is built on a foundation of chemical understanding and a commitment to responsible stewardship.

References

-

SAFETY DATA SHEET tert-Butyl perbenzoate. (2025). Sigma-Aldrich.

-

SAFETY DATA SHEET 2-Bromoethyl Benzoate. (2025). TCI Chemicals.

-

Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578. PubChem.

-

SAFETY DATA SHEET tert-Butyl 4-(bromomethyl)benzoate. (2025). Fisher Scientific.

-

SAFETY DATA SHEET TBPB. (2025). Nouryon.

-

SAFETY DATA SHEET Methyl 3-(bromomethyl)benzoate. (2025). Thermo Fisher Scientific.

-

SAFETY DATA SHEET tert-Butyl peroxybenzoate. (2024). Sigma-Aldrich.

-

SAFETY DATA SHEET Methyl 4-(bromomethyl)benzoate. (2025). Thermo Fisher Scientific.

-

Bromine: incident management. (2021). GOV.UK.

-

SAFETY DATA SHEET 4-(Bromomethyl)benzoic Acid. (2025). TCI Chemicals.

-

Purification of liquid bromine contaminated with organic impurities. Google Patents.

-

SAFETY DATA SHEET Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate. SynQuest Labs.

-

Material Safety Data Sheet tert-Butyl bromoacetate. Santa Cruz Biotechnology.

-

Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.

-

SAFETY DATA SHEET Methyl 3-(Bromomethyl)benzoate. (2025). TCI Chemicals.

-

The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Clemson OPEN.

-

Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023). YouTube.

-

HOL how to video Dispose Chemicals. (2015). YouTube.

-

Waste Disposal in a chemistry lab. (2022). YouTube.

Sources

- 1. Tert-butyl 4-(bromomethyl)benzoate | C12H15BrO2 | CID 11414578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. fishersci.com [fishersci.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.